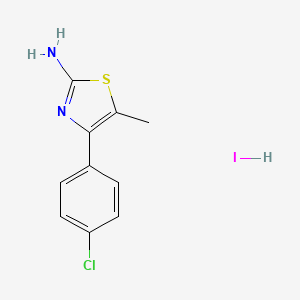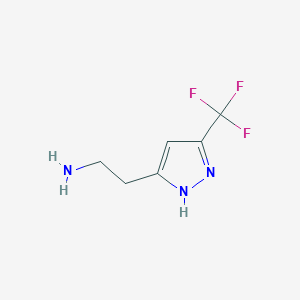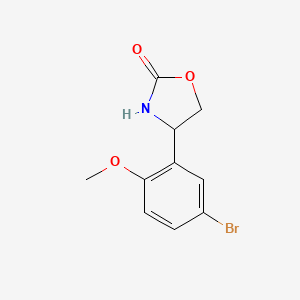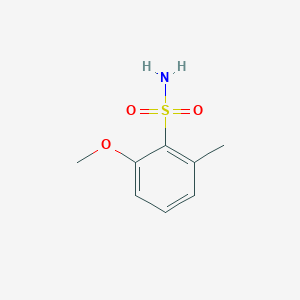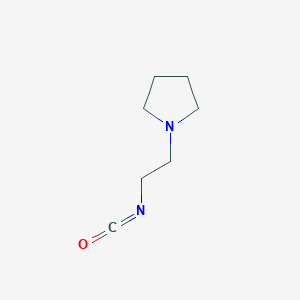
1-(2-Isocyanatoethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatoethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to an isocyanatoethyl group
Métodos De Preparación
The synthesis of 1-(2-Isocyanatoethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate isocyanate precursor. One common method is the reaction of pyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
1-(2-Isocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted urea or carbamate compounds.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatoethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanatoethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its targets.
Comparación Con Compuestos Similares
1-(2-Isocyanatoethyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure but lacking the isocyanate group.
2-Isocyanatoethylamine: Contains the isocyanate group but lacks the pyrrolidine ring.
N-Isocyanatoethylpyrrolidine: A structural isomer with the isocyanate group attached to the nitrogen atom of the pyrrolidine ring.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(2-isocyanatoethyl)pyrrolidine |
InChI |
InChI=1S/C7H12N2O/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 |
Clave InChI |
UYAZUXAGFOFNJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



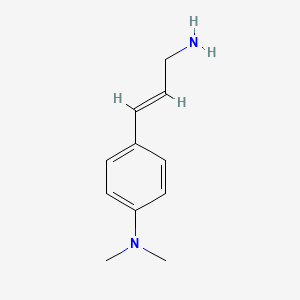
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
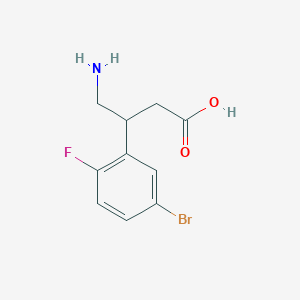
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)

